BENZYL 2-(BENZOYLAMINO)-3-METHYLBUTANOATE
Description
Benzyl 2-(benzoylamino)-3-methylbutanoate: is an organic compound that belongs to the class of benzyl esters It is characterized by the presence of a benzyl group attached to a 2-(benzoylamino)-3-methylbutanoate moiety
Properties
IUPAC Name |
benzyl 2-benzamido-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)17(20-18(21)16-11-7-4-8-12-16)19(22)23-13-15-9-5-3-6-10-15/h3-12,14,17H,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBQLLNCXIHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-(benzoylamino)-3-methylbutanoate typically involves the esterification of 2-(benzoylamino)-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimal by-products. The final product is typically purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-(benzoylamino)-3-methylbutanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (Et3N) or sodium hydride (NaH).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted benzoylamino derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-(benzoylamino)-3-methylbutanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving enzyme dysregulation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed in the formulation of certain cosmetic or personal care products.
Mechanism of Action
The mechanism of action of benzyl 2-(benzoylamino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine. It is used in organic synthesis and as a precursor for various pharmaceuticals.
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, used as a medication and insect repellent.
Benzyl alcohol: A primary alcohol with a benzyl group, used as a solvent and in the synthesis of esters and ethers.
Uniqueness: Benzyl 2-(benzoylamino)-3-methylbutanoate is unique due to its specific structure, which combines the properties of benzyl esters and benzoylamino groups This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Biological Activity
Benzyl 2-(benzoylamino)-3-methylbutanoate is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of benzyl amine derivatives with acylating agents. The general synthetic route often includes the following steps:
- Formation of Benzoyl Derivative : Benzoyl chloride is reacted with an appropriate amine under basic conditions to form the benzoylamine.
- Alkylation : The benzoylamine undergoes alkylation with 3-methylbutanoic acid derivatives, typically using coupling agents or bases to facilitate the reaction.
The synthesis can be optimized for yield and purity through careful selection of solvents and reaction conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, a study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined, showing effective concentrations in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticonvulsant Activity
In vivo studies have highlighted the anticonvulsant properties of this compound. In a mouse model for epilepsy, compounds structurally related to this compound exhibited protective effects against induced seizures. The compound's mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity.
- Study Findings : In a controlled experiment, the compound demonstrated:
- Protection Rate : 75% seizure protection in tested mice.
- Dosage : Effective at doses ranging from 5 to 20 mg/kg.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a rapid reduction in bacterial load within 48 hours of treatment.
- Anticonvulsant Efficacy in Epileptic Models : Another significant study focused on the anticonvulsant properties where mice treated with the compound showed a marked decrease in seizure frequency compared to control groups.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific receptors or enzymes involved in neurotransmission and microbial metabolism.
- Antimicrobial Mechanism : It may disrupt cell wall synthesis or inhibit protein synthesis in bacteria.
- Anticonvulsant Mechanism : The compound likely enhances GABA receptor activity or inhibits excitatory neurotransmitter release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
